Odoratone

描述

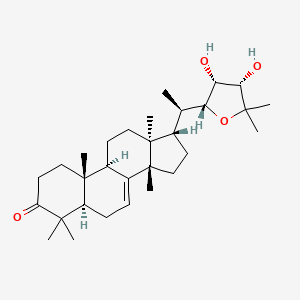

Structure

3D Structure

属性

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24-,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUBDDZMCFHNJ-BZXSMNKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@@H]5[C@@H]([C@@H](C(O5)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019941 | |

| Record name | Odoratone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16962-90-6 | |

| Record name | Odoratone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Odoratone: A Technical Guide for Researchers

An In-depth Analysis of the Tetracyclic Triterpenoid from Azadirachta indica

This technical guide provides a comprehensive overview of Odoratone, a tetracyclic triterpenoid with notable insecticidal properties. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a hypothesized signaling pathway to stimulate further investigation into its mechanism of action.

Core Data Presentation

This compound is a natural compound isolated from the leaves of the neem tree, Azadirachta indica. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citation |

| Molecular Formula | C30H48O4 | [1][2] |

| Molecular Weight | 472.7 g/mol | [2] |

| CAS Number | 16962-90-6 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental procedures for the isolation, characterization, and biological evaluation of this compound.

Isolation and Characterization of this compound

The isolation of this compound from Azadirachta indica leaves involves a multi-step process of extraction and chromatographic separation. Its structural elucidation relies on modern spectroscopic techniques.

1. Plant Material Collection and Extraction:

-

Fresh leaves of Azadirachta indica are collected and shade-dried.

-

The dried leaves are pulverized into a fine powder.

-

The powdered material is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude methanolic extract is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled together.

-

This compound-containing fractions are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3. Structural Elucidation:

-

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the complete chemical structure and stereochemistry of this compound.

-

Insecticidal Bioassay of this compound

The insecticidal activity of this compound has been demonstrated against mosquito larvae. A standard protocol for evaluating its larvicidal efficacy is provided below, based on World Health Organization (WHO) guidelines.

1. Test Organism:

-

Late third or early fourth instar larvae of a susceptible mosquito species, such as Anopheles stephensi, are used for the bioassay.

2. Preparation of Test Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetone).

-

Serial dilutions of the stock solution are made to obtain a range of test concentrations.

3. Bioassay Procedure:

-

25 larvae are placed in a beaker containing 250 ml of distilled or de-chlorinated water.

-

The desired concentration of the this compound test solution is added to the water.

-

Each concentration is tested in at least three replicates.

-

A control group is run in parallel, containing the same volume of the solvent used for dilution without this compound.

-

The beakers are maintained at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark photoperiod.

-

Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.

4. Data Analysis:

-

The percentage mortality for each concentration is calculated.

-

The data is subjected to probit analysis to determine the lethal concentration required to kill 50% of the larvae (LC50). The LC50 value for this compound against Anopheles stephensi has been reported to be 154 ppm.[3]

Hypothesized Signaling Pathway and Mechanism of Action

The precise molecular mechanism by which this compound exerts its insecticidal effects has not yet been elucidated. However, based on the known modes of action of other insecticidal natural products, particularly those derived from neem, a plausible signaling pathway can be hypothesized. It is important to note that the following is a theoretical model and requires experimental validation.

Many insecticidal compounds, including azadirachtin (another prominent compound from neem), are known to act as insect growth regulators or neurotoxins. This compound, as a tetracyclic triterpenoid, may interfere with key physiological processes in insects.

Caption: Hypothesized signaling pathway for this compound's insecticidal action.

This proposed pathway suggests that this compound may initially bind to a specific receptor on the surface or within insect cells. This interaction could trigger a cascade of intracellular signaling events, leading to the modulation of downstream effector molecules. The ultimate physiological consequences could manifest as disruptions in insect growth and development, such as interference with the molting process, or as neurotoxic effects, leading to paralysis and death. Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound.

The following diagram illustrates a generalized workflow for the investigation of this compound, from its source to the evaluation of its biological activity.

Caption: Experimental workflow for this compound research.

References

Odoratone and the Tirucallane Limonoids: A Technical Guide for Drug Discovery

An In-depth Review of a Promising Class of Bioactive Tetranortriterpenoids

Introduction

Odoratone, a member of the tirucallane-type limonoids, represents a class of highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae family of plants. Initially isolated from Entandrophragma candollei, the structure of this compound has been a subject of scientific investigation, with its definitive structure now established as 23R,24S-dihydroxy-22S,25-epoxytirucall-7-en-3-one.[1][2] This guide provides a comprehensive overview of the chemical nature of this compound and the broader class of tirucallane limonoids, their known biological activities, and the methodologies employed in their study. While specific quantitative data and mechanistic pathways for this compound itself remain limited in publicly available research, this document synthesizes the existing knowledge on closely related compounds to provide a valuable resource for researchers, scientists, and drug development professionals.

Limonoids, in general, are recognized for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antifeedant properties.[3][4][5][6] This has positioned them as a promising source of lead compounds in drug discovery.

Chemical Profile of this compound

Class: Limonoid (Tetranortriterpenoid) Sub-class: Tirucallane-type Chemical Name: 23R,24S-dihydroxy-22S,25-epoxytirucall-7-en-3-one Molecular Formula: C₃₀H₄₈O₄ Natural Source: Entandrophragma candollei (Meliaceae)[1][2]

The tirucallane skeleton is a characteristic feature of this subclass of limonoids, and the specific stereochemistry and functional groups of this compound contribute to its unique chemical properties and, presumably, its biological activity.

Biological Activities of Tirucallane Limonoids from Meliaceae

While specific quantitative data for this compound is not yet widely published, studies on other limonoids isolated from the Meliaceae family, particularly from the genus Entandrophragma, provide strong indicators of the potential therapeutic applications of this class of compounds. The following tables summarize representative quantitative data for various biological activities of related limonoids.

Cytotoxic Activity

Limonoids from the Meliaceae family have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a key area of interest for potential anticancer drug development.

| Compound | Cell Line | IC₅₀ (µM) | Source Species | Citation |

| Prieurianin | KB-3-1 | 1.47 | Entandrophragma candollei | [2] |

| Compound 5 (unnamed) | MDA-MB-231 | 2.0 - 5.9 | Entandrophragma angolense | [4][7] |

| Compound 5 (unnamed) | OVCAR3 | 2.0 - 5.9 | Entandrophragma angolense | [4][7] |

| Compound 5 (unnamed) | MDA-MB-435 | 2.0 - 5.9 | Entandrophragma angolense | [4][7] |

| Compound 5 (unnamed) | HT29 | 2.0 - 5.9 | Entandrophragma angolense | [4][7] |

Anti-inflammatory Activity

Several limonoids exhibit anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | IC₅₀ (µM) | Source Species | Citation |

| Encandollens A | NO production in RAW 264.7 cells | Weak inhibition | Entandrophragma candollei | [8] |

| Encandollens B | NO production in RAW 264.7 cells | Weak inhibition | Entandrophragma candollei | [8] |

Antimicrobial Activity

The antimicrobial potential of limonoids is another area of active research. The data below is for crude extracts, highlighting the potential of the plant source of this compound.

| Extract | Organism | MIC (mg/mL) | Source Species | Citation |

| Methanol Extract | Staphylococcus aureus | 11.0 | Entandrophragma angolense | [9] |

| Methanol Extract | Enterococcus faecalis | 9.0 | Entandrophragma angolense | [9] |

| Methanol Extract | Bacillus subtilis | 13.0 | Entandrophragma angolense | [9] |

| Methanol Extract | Escherichia coli | 17.0 | Entandrophragma angolense | [9] |

| Methanol Extract | Pseudomonas aeruginosa | 19.0 | Entandrophragma angolense | [9] |

| Methanol Extract | Candida albicans | 15.0 | Entandrophragma angolense | [9] |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in a single source. However, a general workflow can be constructed based on methodologies reported for the isolation and characterization of limonoids from Entandrophragma species.

General Isolation and Purification Workflow

The isolation of tirucallane limonoids from the stem bark of Entandrophragma species typically involves a multi-step process of extraction and chromatography.

General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, research on other limonoids from the Meliaceae family suggests potential mechanisms of action that warrant investigation for this compound. For instance, some limonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical Apoptotic Signaling Pathway for Meliaceae Limonoids

The following diagram illustrates a plausible signaling cascade that could be initiated by a bioactive limonoid, leading to programmed cell death.

Hypothetical apoptotic pathways modulated by Meliaceae limonoids.

Future Directions

The structural elucidation of this compound opens new avenues for research into its biological activities and therapeutic potential. Future studies should focus on:

-

Quantitative Biological Evaluation: Systematic screening of pure this compound for its cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to explore the key structural features responsible for its biological activity, which can guide the design of more potent and selective derivatives.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its potential for further drug development.

Conclusion

This compound, a tirucallane-type limonoid from Entandrophragma candollei, belongs to a class of natural products with significant therapeutic promise. While specific data on this compound itself is currently limited, the well-documented biological activities of related limonoids from the Meliaceae family provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, summarizing the current knowledge and outlining a roadmap for future studies aimed at unlocking the full therapeutic potential of this compound and its congeners. The detailed methodologies and hypothesized signaling pathways presented herein offer a starting point for the systematic exploration of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Three phragmalin-type limonoids orthoesters and the structure of this compound isolated from the bark of Entandrophragma candollei (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Limonoids and other triterpenoids from Entandrophragma angolense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limonoids with anti-inflammatory activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Limonoids and other triterpenoids from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two new phragmalin-type limonoids orthoesters from Entandrophragma candollei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. setpublisher.com [setpublisher.com]

An In-depth Technical Guide to Odoratone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a complex tetracyclic triterpenoid, has been identified as a constituent of several plant species, most notably the neem tree (Azadirachta indica), as well as Entandrophragma candollei and Cedrela fissilis.[1] Its intricate molecular architecture and presence in plants with a rich history of traditional medicinal use have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and potential avenues for future research and development.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₃₀H₄₈O₄.[1] A summary of its key chemical and physical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | PubChem[1] |

| Molecular Weight | 472.7 g/mol | PubChem[1] |

| CAS Number | 16962-90-6 | The Good Scents Company[2] |

| IUPAC Name | (5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | PubChem[1] |

| Boiling Point (estimated) | 571.20 °C @ 760.00 mm Hg | The Good Scents Company[2] |

| Flash Point (estimated) | 177.50 °C | The Good Scents Company[2] |

| Water Solubility (estimated) | 0.02608 mg/L @ 25 °C | The Good Scents Company[2] |

| logP (o/w) (estimated) | 6.950 | The Good Scents Company[2] |

Note: Many of the physical properties, such as boiling point and water solubility, are estimated and have not been experimentally determined.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following data has been reported in the literature:

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR data have been used to determine the complex tetracyclic structure and the stereochemistry of the molecule.

A detailed breakdown of the specific spectral data is pending the acquisition of full-text research articles.

Experimental Protocols

Isolation of this compound from Azadirachta indica

Figure 1. General workflow for the isolation of this compound.

Methodology Details:

-

Extraction: Fresh leaves of Azadirachta indica are collected and subjected to extraction with methanol. This process is typically carried out at room temperature over an extended period to ensure efficient extraction of the plant's chemical constituents.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity is used to elute the different compounds.

-

Fraction Analysis: The collected fractions are monitored using thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity

The biological activities of purified this compound are not extensively studied. However, research on extracts from plants containing this compound, and on the compound itself, has indicated potential insecticidal properties.

Insecticidal Activity

A study by Siddiqui et al. (2003) investigated the insecticidal activity of this compound isolated from the leaves of Azadirachta indica. The study found that this compound exhibited mortality against the fourth instar larvae of the mosquito Anopheles stephensi, with a reported LC₅₀ value of 154 ppm.[3][4] This suggests that this compound may contribute to the known insecticidal properties of neem extracts.

The precise mechanism of action for this insecticidal activity has not been elucidated. However, it is hypothesized to be similar to other limonoids and tetracyclic triterpenoids found in neem, which are known to act as antifeedants, growth regulators, and reproductive inhibitors in insects.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound in any biological system. Given its insecticidal activity, it is plausible that it may interact with key physiological pathways in insects.

As this compound is a complex triterpenoid, its biosynthesis in plants follows the intricate isoprenoid pathway. Understanding this pathway provides context for its natural production.

Figure 2. Simplified biosynthesis of tetracyclic triterpenoids.

Potential for Drug Development

The demonstrated insecticidal activity of this compound suggests its potential as a lead compound for the development of new bio-insecticides. Its natural origin could offer advantages in terms of biodegradability and reduced environmental impact compared to synthetic pesticides. However, further research is imperative to:

-

Elucidate its precise mechanism of action against a broader range of insect pests.

-

Evaluate its toxicity profile in non-target organisms, including mammals and beneficial insects.

-

Develop efficient and scalable methods for its synthesis or large-scale isolation.

While the name "this compound" might suggest an olfactory role, there is currently no scientific evidence to support its function as a significant odorant or its interaction with olfactory receptors.

Conclusion and Future Directions

This compound is a fascinating and complex natural product with demonstrated insecticidal potential. While its basic chemical identity has been established, a significant amount of research is still required to fully characterize its physical properties, biological activities, and mechanism of action. Future research should focus on:

-

Experimental Determination of Physical Properties: Obtaining accurate experimental data for properties such as melting point and solubility is crucial for its further study and potential application.

-

Detailed Spectroscopic Analysis: Publication of complete and detailed spectroscopic data will be invaluable for the scientific community for unambiguous identification.

-

Elucidation of Biological Mechanisms: In-depth studies are needed to understand the molecular targets and signaling pathways affected by this compound, particularly in insects.

-

Synthetic Chemistry: The development of a total synthesis route for this compound would not only confirm its structure but also provide a means to produce it and its analogs for further biological evaluation.

The exploration of this compound and similar complex natural products holds promise for the discovery of new and effective agents for various applications, including agriculture and potentially medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Odoratone's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a tetracyclic triterpenoid with the molecular formula C30H48O4, is a natural product that has been identified in several plant species, including Azadirachta indica (Neem), Entandrophragma candollei, and Cedrela fissilis.[1][2] While the chemical structure of this compound has been elucidated, its biological activities remain largely unexplored. This technical guide provides a comprehensive framework for the preliminary screening of this compound's potential therapeutic properties, focusing on its cytotoxic, antimicrobial, and enzyme-inhibitory activities. The methodologies outlined herein are designed to provide a robust initial assessment of this compound's bioactivity, paving the way for further investigation and potential drug development.

Cytotoxicity Screening

The initial assessment of this compound's anticancer potential will be conducted through cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549, HepG2, and U-87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound

The results of the cytotoxicity screening should be summarized in a table for clear comparison of this compound's effect on different cell lines at various time points.

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| HeLa (Cervical Cancer) | Data to be determined | Data to be determined | Data to be determined |

| MDA-MB-231 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined |

| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined |

| HepG2 (Liver Cancer) | Data to be determined | Data to be determined | Data to be determined |

| U-87 (Glioblastoma) | Data to be determined | Data to be determined | Data to be determined |

Antimicrobial Screening

The antimicrobial properties of this compound will be evaluated against a panel of pathogenic bacteria and fungi. The agar well diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method is used to determine the minimum inhibitory concentration (MIC).

Experimental Protocols

-

Microbial Culture: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media.

-

Inoculum Preparation: The microbial cultures are adjusted to a concentration of approximately 1.0 × 10^6 CFU/mL.

-

Plate Preparation: A sterile swab is dipped into the inoculum and spread evenly over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

-

Well Creation and Treatment: Wells of 6-8 mm diameter are created in the agar using a sterile cork borer. A specific concentration of this compound solution is added to each well. A solvent control and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial screening results should be presented in a table format, showing the zone of inhibition and the MIC values for each tested microorganism.

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |

| Bacillus subtilis | Gram-positive Bacteria | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined | Data to be determined |

| Candida albicans | Fungus (Yeast) | Data to be determined | Data to be determined |

| Aspergillus niger | Fungus (Mold) | Data to be determined | Data to be determined |

Enzyme Inhibition Screening

The potential of this compound to modulate the activity of key enzymes involved in various diseases will be assessed. This can provide insights into its mechanism of action and therapeutic potential. Examples of relevant enzymes include α-amylase and α-glucosidase (for diabetes), and acetylcholinesterase (for neurodegenerative diseases).

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate buffer solution.

-

Reaction Mixture: In a 96-well plate, the enzyme, buffer, and various concentrations of this compound are pre-incubated for a specific period.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Incubation: The plate is incubated at a specific temperature for a defined time.

-

Measurement of Product Formation: The formation of the product is measured using a spectrophotometer at a specific wavelength. The method of detection will vary depending on the enzyme and substrate used.

-

Data Analysis: The percentage of enzyme inhibition is calculated using the formula: ((Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor) x 100. The IC50 value is determined from the dose-response curve.

Data Presentation: Enzyme Inhibitory Activity of this compound

The enzyme inhibition data should be tabulated, showing the IC50 values of this compound against the tested enzymes.

| Enzyme | Therapeutic Target | IC50 (µM) |

| α-Amylase | Diabetes | Data to be determined |

| α-Glucosidase | Diabetes | Data to be determined |

| Acetylcholinesterase | Neurodegenerative Diseases | Data to be determined |

| Tyrosinase | Hyperpigmentation | Data to be determined |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the preliminary biological screening of this compound can be visualized as follows:

Caption: Workflow for the preliminary biological screening of this compound.

PI3K/Akt Signaling Pathway

Should this compound exhibit significant cytotoxicity against cancer cell lines, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a structured and comprehensive approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibitory properties, researchers can efficiently gather the initial data necessary to determine its potential as a lead compound for drug development. The detailed protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results. Further investigation into the mechanisms of action and in vivo efficacy will be warranted for any promising activities identified during this preliminary screening phase.

References

The Isolation of Odoratone: A Technical Guide to its Discovery and Extraction

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a tetracyclic triterpenoid with the molecular formula C30H48O4, has been identified in several plant species and is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and detailed methodologies for the isolation of this compound from its known natural sources. The information is compiled from key scientific literature to facilitate further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization and analysis.

| Property | Value | Source |

| Molecular Formula | C30H48O4 | PubChem |

| Molecular Weight | 472.7 g/mol | PubChem |

| IUPAC Name | (5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | PubChem |

| CAS Number | 16962-90-6 | PubChem |

Historical Context and Discovery

The history of this compound's discovery is rooted in the phytochemical investigation of plants from the Meliaceae family, known for their rich content of complex triterpenoids. While the precise first isolation and characterization of this compound is not definitively documented in a single, seminal publication, its presence has been reported in several key studies.

Initially, this compound was identified as a constituent of Cedrela odorata. Later research by Siddiqui et al. in 2003 reported its isolation from the leaves of Azadirachta indica (Neem), a plant renowned for its medicinal and insecticidal properties. More recently, a 2021 study by Mouth et al. led to the isolation of this compound from the bark of Entandrophragma candollei and, significantly, a correction of its previously reported chemical structure. These studies form the basis of our current understanding of this natural compound.

Experimental Protocols for the Isolation of this compound

Detailed methodologies for the extraction and purification of this compound are crucial for its further study. The following protocols are based on the procedures described in the scientific literature for its isolation from Azadirachta indica and Entandrophragma candollei.

Isolation from Azadirachta indica (Neem) Leaves

The following protocol is adapted from the work of Siddiqui et al. (2003).

1. Plant Material and Extraction:

-

Fresh leaves of Azadirachta indica are collected and shade-dried.

-

The dried leaves are coarsely powdered.

-

The powdered material is subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Chromatography:

-

The crude methanolic extract is partitioned between ethyl acetate (EtOAc) and water.

-

The EtOAc-soluble fraction is collected and dried.

-

This fraction is then subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (pTLC) or repeated column chromatography.

-

The final purification yields this compound as a pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry.

Isolation from Entandrophragma candollei Bark

The following protocol is based on the methodology described by Mouth et al. (2021).

1. Plant Material and Extraction:

-

The stem bark of Entandrophragma candollei is collected, air-dried, and powdered.

-

The powdered bark is extracted with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (1:1) at room temperature.

-

The resulting extract is filtered and concentrated to yield a crude extract.

2. Solvent Partitioning and Fractionation:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The resulting fractions are then subjected to a series of chromatographic techniques.

3. Chromatographic Purification:

-

The fractions are first separated by vacuum liquid chromatography (VLC) on silica gel.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

The selection of fractions for further purification is guided by TLC analysis.

4. Final Isolation:

-

The final purification steps may involve preparative TLC or crystallization to obtain pure this compound.

5. Structural Correction and Elucidation:

-

The structure of the isolated this compound was rigorously analyzed using 1D and 2D NMR spectroscopy, as well as single-crystal X-ray diffraction, which led to the correction of its previously reported stereochemistry.

Biological Activity and Signaling Pathways

The biological activities of this compound are still under preliminary investigation. The primary reported activity is its insecticidal effect.

Insecticidal Activity

Siddiqui et al. (2003) reported that this compound exhibited insecticidal activity against the fourth instar larvae of the mosquito Anopheles stephensi, the primary vector for malaria in urban India.

| Compound | Target Organism | Bioassay | Result (LC50) | Source |

| This compound | Anopheles stephensi (larvae) | Larvicidal assay | 154 ppm | Siddiqui et al. (2003) |

The precise mechanism of action for the insecticidal activity of this compound has not been elucidated. However, triterpenoids, in general, are known to act as neurotoxins, growth inhibitors, or antifeedants in insects. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in insects.

Cytotoxic Activity

While specific studies on the cytotoxic mechanism of this compound are limited, the broader class of tirucallane triterpenoids has been shown to exhibit cytotoxic effects against various cancer cell lines. The potential mechanisms often involve the induction of apoptosis through various signaling pathways. However, at present, there is no direct evidence linking this compound to specific signaling pathways in mammalian cells.

Conclusion and Future Directions

This compound is a tirucallane-type triterpenoid that has been successfully isolated from multiple plant sources, with detailed protocols available for its extraction and purification. Its reported insecticidal activity suggests potential applications in the development of natural pesticides. However, significant gaps in our knowledge remain. Future research should focus on:

-

Elucidating the Mechanism of Action: In-depth studies are needed to understand the molecular targets and signaling pathways responsible for its insecticidal and any potential cytotoxic effects.

-

Broadening the Scope of Bioactivity Screening: A comprehensive evaluation of this compound against a wider range of biological targets is warranted to uncover its full therapeutic potential.

-

Optimizing Isolation and Synthesis: The development of more efficient isolation techniques or a total synthesis route would be beneficial for obtaining larger quantities of this compound for extensive research.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound.

Odoratone (CAS No. 16962-90-6): A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Odoratone (CAS No. 16962-90-6), a naturally occurring tetranortriterpenoid isolated from various plant species, most notably the neem tree (Azadirachta indica). This document collates available physicochemical data, details its known biological activities, and provides comprehensive experimental protocols for the assays mentioned. Furthermore, a proposed mechanism of action is discussed in the context of related compounds, accompanied by a conceptual signaling pathway diagram.

Physicochemical Properties

This compound is a complex molecule with a tetracyclic triterpenoid core. Its physicochemical properties are summarized in the table below. Please note that some of these values are estimated based on computational models due to the limited availability of experimental data.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | N/A |

| Molecular Weight | 472.7 g/mol | N/A |

| Boiling Point (estimated) | 571.20 °C @ 760.00 mm Hg | [1] |

| Flash Point (estimated) | 177.50 °C | [1] |

| logP (o/w) (estimated) | 6.950 | [1] |

| Water Solubility (estimated) | 0.02608 mg/L @ 25 °C | [1] |

| Appearance | Solid (form may vary) | N/A |

| Purity (typical) | >95% (for research-grade samples) | [1] |

Biological Activity

This compound has demonstrated notable insecticidal and antifeedant properties. The primary reported activities are against the larvae of the malaria vector mosquito, Anopheles stephensi, and the cabbage white butterfly, Pieris brassicae.

Insecticidal Activity

This compound exhibits lethal effects on the fourth instar larvae of Anopheles stephensi. The reported median lethal concentration (LC50) highlights its potential as a natural insecticide.

| Organism | Life Stage | LC50 | Source |

| Anopheles stephensi | Fourth Instar Larvae | 154 ppm | [2][3] |

Antifeedant Activity

Experimental Protocols

The following are detailed methodologies for assessing the insecticidal and antifeedant activities of this compound, based on established protocols for similar natural products.

Larvicidal Bioassay against Anopheles stephensi

This protocol is adapted from the standard World Health Organization (WHO) guidelines for larvicide testing.[4][5]

Objective: To determine the median lethal concentration (LC50) of this compound against fourth instar larvae of Anopheles stephensi.

Materials:

-

This compound (CAS No. 16962-90-6)

-

Solvent (e.g., DMSO, ethanol)

-

Distilled water

-

Glass beakers or disposable cups (250-500 mL)

-

Pipettes

-

Fourth instar larvae of Anopheles stephensi

-

Larval food (e.g., finely ground fish food)

-

Incubator or controlled environment room (25±2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent.

-

Test Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water to achieve the desired test concentrations (e.g., 50, 100, 150, 200, 250 ppm). A control group with the solvent and a negative control with only distilled water should be included.

-

Exposure: In triplicate for each concentration and control, add 20-25 fourth instar larvae to beakers containing 200 mL of the test solution. A small amount of larval food should be added to each beaker.

-

Incubation: Keep the beakers in an incubator or a room with controlled temperature (25±2°C) and a 12:12 hour light:dark photoperiod.

-

Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value.

Antifeedant Bioassay against Pieris brassicae (Leaf Disc No-Choice Method)

This protocol is based on common methodologies for evaluating the antifeedant properties of natural compounds.[6][7]

Objective: To quantify the antifeedant activity of this compound against the larvae of Pieris brassicae.

Materials:

-

This compound (CAS No. 16962-90-6)

-

Solvent (e.g., acetone, ethanol)

-

Distilled water with a non-ionic surfactant (e.g., Triton X-100)

-

Fresh cabbage leaves (Brassica oleracea)

-

Cork borer or circular punch

-

Petri dishes

-

Filter paper

-

Third or fourth instar larvae of Pieris brassicae (pre-starved for 2-4 hours)

-

Scanner and image analysis software

Procedure:

-

Test Solution Preparation: Prepare different concentrations of this compound in the chosen solvent.

-

Leaf Disc Treatment: Cut leaf discs of a uniform size (e.g., 2 cm diameter) from fresh cabbage leaves. Dip the discs in the this compound solutions for a few seconds and allow them to air dry. Control discs should be dipped in the solvent with surfactant only.

-

Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-starved larva into each Petri dish. Each treatment and control should be replicated multiple times (e.g., 10-20 replicates).

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 23±2°C, 60-70% relative humidity) for 24 hours.

-

Consumption Measurement: After 24 hours, remove the larvae and scan the remaining leaf discs. Use image analysis software to measure the area of the leaf disc consumed.

-

Data Analysis: Calculate the percentage of feeding inhibition using the following formula: Feeding Inhibition (%) = [(C - T) / C] x 100 Where C is the mean area consumed in the control group and T is the mean area consumed in the treatment group.

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets of this compound are not yet elucidated, its structural similarity to other tetranortriterpenoids from Azadirachta indica, such as Azadirachtin, suggests a comparable mechanism of action.[8][9] These compounds are known to act as insect growth regulators by interfering with the neuroendocrine system of insects.

A plausible hypothesis is that this compound disrupts the normal synthesis and release of key developmental hormones, particularly ecdysone and juvenile hormone. This disruption can lead to developmental abnormalities, molting defects, and ultimately, mortality. The antifeedant effects may also be linked to the compound's interaction with chemosensory receptors in the insect's mouthparts, leading to feeding deterrence.

Below is a conceptual diagram illustrating the proposed workflow for isolating and testing this compound, as well as a hypothetical signaling pathway for its insecticidal action.

References

- 1. This compound, 16962-90-6 [thegoodscentscompany.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 5. Larvicidal Activity of Essential Oils of Apiaceae Plants against Malaria Vector, Anopheles stephensi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifeedant and oviposition-deterring activity of total ginsenosides against Pieris rapae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azadirachtin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Isolation and Purification of Odoratone from Azadirachta indica Leaves

For Research Use Only

Introduction

Odoratone is a tetracyclic triterpenoid compound that has been identified in various plant species, including Azadirachta indica (Neem), Entandrophragma candollei, and Cedrela fissilis.[1] Notably, this compound isolated from the methanolic extract of fresh Azadirachta indica leaves has demonstrated insecticidal activity, specifically showing mortality against the fourth instar larvae of Anopheles stephensi mosquitoes.[2][3] As a member of the triterpenoid class of natural products, this compound holds potential for further investigation in the development of new bioactive compounds. This application note provides a detailed protocol for the isolation and purification of this compound from Azadirachta indica leaves, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing an effective isolation and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | PubChem |

| Molecular Weight | 472.7 g/mol | PubChem |

| XLogP3 | 5.5 | PubChem |

| Appearance | To be determined | - |

| Solubility | Expected to be soluble in nonpolar to moderately polar organic solvents. | Inferred from XLogP3 |

Experimental Protocols

The following protocols outline a comprehensive procedure for the extraction, isolation, and purification of this compound from Azadirachta indica leaves. This method is based on established techniques for the isolation of triterpenoids from plant materials.

Plant Material Collection and Preparation

-

Collection: Fresh, healthy leaves of Azadirachta indica should be collected.

-

Washing and Drying: The leaves should be thoroughly washed with distilled water to remove any dirt and debris. Subsequently, they should be air-dried in the shade at room temperature for 7-10 days to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

This protocol utilizes maceration with methanol, a common and effective method for extracting triterpenoids.

-

Maceration:

-

Place 1 kg of the dried leaf powder into a large glass container.

-

Add 5 L of methanol to the container, ensuring the powder is fully submerged.

-

Seal the container and allow it to stand for 48-72 hours at room temperature with occasional shaking.

-

-

Filtration:

-

Filter the methanolic extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

-

The residue can be re-extracted two more times with fresh methanol to maximize the yield.

-

-

Concentration:

-

Combine the methanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting crude methanolic extract will be a dark, viscous residue.

-

Chromatographic Purification of this compound

A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract.

3.1. Step 1: Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions of varying polarities, thereby enriching the fraction containing this compound.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring a uniform and bubble-free packing.

-

-

Sample Loading:

-

Dissolve a portion of the crude methanolic extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (80:20)

-

Hexane:Ethyl Acetate (50:50)

-

Ethyl Acetate (100%)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions that show a prominent spot corresponding to the expected Rf value of a nonpolar triterpenoid.

-

3.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

This high-resolution technique is employed to achieve a high degree of purity for this compound.

-

Sample Preparation:

-

Dissolve the combined and concentrated fractions from the column chromatography step in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is recommended for the separation of nonpolar compounds.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water, is typically effective for triterpenoids. The exact ratio should be optimized based on analytical HPLC trials.

-

Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids that lack a strong chromophore.

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs of the enriched fraction.

-

-

Purity Analysis:

-

Assess the purity of the collected fraction using analytical HPLC.

-

Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the identity and structure of this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Postulated Insecticidal Mechanism of Meliaceae Triterpenoids

While the specific signaling pathway for this compound is not yet elucidated, the insecticidal activity of triterpenoids from the Meliaceae family is known to involve several mechanisms. This diagram illustrates a generalized pathway.

Caption: Postulated insecticidal mechanisms of Meliaceae triterpenoids.

References

- 1. Tetracyclic triterpenoids from the leaves of Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus | MDPI [mdpi.com]

- 3. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Odoratone using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Odoratone, a tetracyclic triterpenoid found in plant species such as Azadirachta indica. The described protocol is designed for accuracy and reproducibility, making it suitable for phytochemical analysis, quality control of herbal formulations, and early-stage drug development research. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible approach for the determination of this compound in various sample matrices.

Introduction

This compound (Molecular Formula: C30H48O4) is a naturally occurring tetracyclic triterpenoid that has been identified in plants known for their medicinal properties, including Azadirachta indica (Neem).[1][2] Triterpenoids are a large and diverse class of organic compounds, many of which exhibit significant biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. The development of validated analytical methods for the quantification of specific triterpenoids like this compound is crucial for ensuring the quality, consistency, and efficacy of raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] Its high resolution, sensitivity, and reproducibility make it an ideal method for the analysis of complex plant extracts.[3][4] This document provides a comprehensive protocol for the analysis of this compound by HPLC, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocol

Sample Preparation: Extraction of this compound from Plant Material

A representative protocol for the extraction of this compound from dried and powdered plant material (e.g., leaves or seeds) is outlined below.

-

Maceration: Weigh 1.0 g of the powdered plant material and place it into a suitable flask. Add 20 mL of methanol.

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of triterpenoids.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if higher concentrations are needed.

-

Final Preparation: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 1 mL). Before injection into the HPLC system, filter the solution through a 0.45 µm syringe filter to remove any remaining particulate matter, which helps in protecting the HPLC column.[4]

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound. These are based on common methods for the analysis of similar triterpenoids and may require optimization for specific instrumentation and sample matrices.

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5] |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20, v/v). The mobile phase should be degassed before use. |

| Flow Rate | 1.0 mL/min.[5] |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm (as many triterpenoids without strong chromophores absorb at lower UV wavelengths). |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes (adjust as necessary to ensure elution of the analyte and any late-eluting compounds). |

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical, yet representative, quantitative data for the analysis of this compound using the described HPLC method. This data is based on typical performance characteristics observed for the HPLC analysis of analogous triterpenoids.

| Parameter | Value |

| Retention Time (tR) | ~ 8.5 min |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | ~ 0.2 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data acquisition.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible to a wide range of analytical laboratories. Proper sample preparation is critical for accurate and reproducible results. This method can be a valuable tool for quality control, standardization of herbal products, and in the broader context of natural product research and drug discovery. Further validation of this method should be performed in accordance with the specific requirements of the user's laboratory and regulatory guidelines.

References

- 1. This compound | C30H48O4 | CID 76311433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 16962-90-6 [thegoodscentscompany.com]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and sensitive analysis of azadirachtin and related triterpenoids from Neem (Azadirachta indica) by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Odoratone using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a tetracyclic triterpenoid found in various plant species, notably Azadirachta indica (Neem), has garnered interest for its potential biological activities.[1] The complex chemical structure and presence in intricate natural matrices necessitate a robust and sensitive analytical method for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound.[2][3] This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from a plant matrix using GC-MS.

Principle of GC-MS

Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the compounds elute from the column at distinct retention times, they enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This dual detection system allows for both the separation of complex mixtures and the definitive identification of individual components by their unique mass spectra.[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Azadirachta indica Leaves

This protocol describes a solid-liquid extraction method suitable for isolating this compound and other triterpenoids from plant material.

Materials:

-

Dried and powdered leaves of Azadirachta indica

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Anhydrous sodium sulfate

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Glass vials

Procedure:

-

Weigh 10 g of dried, powdered Azadirachta indica leaves into a flask.

-

Add 100 mL of methanol to the flask.

-

Macerate the mixture for 24 hours at room temperature with occasional shaking. Alternatively, perform a Soxhlet extraction for 6-8 hours for more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

-

For further purification, the crude extract can be redissolved in a minimal amount of methanol and partitioned with an equal volume of chloroform.

-

Collect the chloroform layer, which will contain the less polar triterpenoids, including this compound.

-

Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to yield the final extract.

-

Reconstitute a known weight of the final extract in a suitable solvent (e.g., chloroform or ethyl acetate) to a final concentration of 1 mg/mL for GC-MS analysis.

GC-MS Analysis

This section outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

-

Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

-

Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-600

-

Solvent Delay: 5 minutes

Data Presentation

Quantitative analysis of this compound can be performed using an external standard method. A calibration curve should be prepared using a certified reference standard of this compound. The following table presents hypothetical quantitative data for this compound in different batches of Azadirachta indica leaf extracts to illustrate the data presentation format.

| Sample ID | Batch Number | This compound Concentration (µg/g of dry weight) | % Relative Standard Deviation (RSD) (n=3) |

| AI-L-001 | B001 | 15.2 | 3.5 |

| AI-L-002 | B002 | 18.5 | 2.8 |

| AI-L-003 | B003 | 12.8 | 4.1 |

Data Analysis:

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should be further verified against a spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound in the samples is calculated from the calibration curve generated from the peak areas of the external standards.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from a plant matrix.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Hypothesized Signaling Pathway

Given the name "this compound," it is plausible to hypothesize its interaction with olfactory receptors. The following diagram illustrates a generalized odorant signaling pathway, which could be a starting point for investigating the mechanism of action of this compound if it possesses olfactory properties.

Caption: A generalized odorant signaling pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in plant extracts. The provided protocols can be adapted for the analysis of other tetracyclic triterpenoids in various natural product matrices. This method is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development who are interested in investigating the properties and potential applications of this compound. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols for Testing the Insecticidal Activity of Odoratone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone is a novel compound with potential insecticidal properties. This document provides a comprehensive set of protocols to evaluate its efficacy and elucidate its mechanism of action against various insect pests. The methodologies outlined below cover a range of bioassays, from initial screening to more detailed mechanistic studies, to provide a thorough understanding of this compound's insecticidal potential.

In Vivo Insecticidal Bioassays

A critical first step in evaluating a potential insecticide is to determine its toxicity to whole organisms. The following protocols are designed to assess the lethal and sublethal effects of this compound on target insect species.

Topical Application Bioassay

This method assesses the contact toxicity of this compound.

Protocol:

-

Test Insects: Select healthy, uniform-sized adult insects of the target species.

-

Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A control group should be treated with the solvent alone.

-

Application: Immobilize the insects by chilling them on a cold plate. Using a microsyringe, apply a small, precise volume (e.g., 0.2 µL) of the this compound solution or solvent control to the dorsal thorax of each insect.[1]

-

Observation: Transfer the treated insects to clean containers with access to food and water. Maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

-

Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the lethal dose (LD50), the dose that kills 50% of the test population, using probit analysis.[1]

Fumigant Toxicity Bioassay

This assay is crucial if this compound is volatile and may act as a fumigant.

Protocol:

-

Test Insects: Place a known number of insects (e.g., 10-20) in a small cage or container.

-

Exposure Chamber: Use airtight containers (e.g., glass jars) of a known volume as exposure chambers.

-

Application: Apply a specific amount of this compound onto a filter paper and place it inside the chamber, ensuring no direct contact with the insects. Seal the chamber immediately. A solvent-treated filter paper should be used for the control group.

-

Exposure and Observation: Expose the insects for a defined period (e.g., 24 hours). After exposure, transfer the insects to clean containers with food and water and observe for mortality at 24, 48, and 72 hours.

-

Data Analysis: Calculate the percentage mortality and determine the lethal concentration (LC50), the concentration that kills 50% of the test population, using probit analysis.

Leaf Dip Bioassay for Herbivorous Insects

This method evaluates the insecticidal activity of this compound upon ingestion and contact by herbivorous pests.

Protocol:

-

Preparation of Treated Leaves: Prepare different concentrations of this compound in a solution containing a non-ionic surfactant to ensure even coating. Dip host plant leaves into the solutions for a few seconds and allow them to air dry. Control leaves should be dipped in the solvent-surfactant solution.[2]

-

Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper to maintain turgor. Introduce a known number of insects onto the leaves.[3]

-

Mortality Assessment: Record mortality at 24, 48, and 72 hours.

-

Data Analysis: Calculate the percentage mortality and determine the LC50 value.[2][3]

Data Presentation: In Vivo Bioassays

| Bioassay Type | Target Insect | This compound Concentration/Dose | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h | LD50/LC50 (unit) |

| Topical Application | Musca domestica | 1 µ g/insect | ||||

| 5 µ g/insect | ||||||

| 10 µ g/insect | ||||||

| Fumigation | Sitophilus zeamais | 10 µg/L air | ||||

| 50 µg/L air | ||||||

| 100 µg/L air | ||||||

| Leaf Dip | Plutella xylostella | 25 µg/mL | ||||

| 50 µg/mL | ||||||

| 100 µg/mL |

In Vitro Cytotoxicity Assay

This assay determines the direct toxic effect of this compound on insect cells, providing insights into its cellular-level activity.

Protocol:

-

Cell Culture: Culture a suitable insect cell line, such as Sf9 (from Spodoptera frugiperda), in an appropriate medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) at 27°C.[4][5]

-

Cell Seeding: Seed the cells into 96-well microplates at a density of 2 x 10^4 to 5 x 10^4 viable cells/well and allow them to attach overnight.[4]

-

Treatment: Prepare a range of this compound concentrations in the cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a solvent control and a positive control (a known cytotoxic compound).

-

Incubation: Incubate the plates for 24 to 48 hours at 27°C.

-

Viability Assay: Assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.[6][7] For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Data Presentation: In Vitro Cytotoxicity

| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| Sf9 | 1 | ||

| 10 | |||

| 50 | |||

| 100 |

Mechanistic Assays

These assays help to identify the specific biochemical or physiological targets of this compound in insects.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines if this compound inhibits acetylcholinesterase, a key enzyme in the insect nervous system.

Protocol:

-